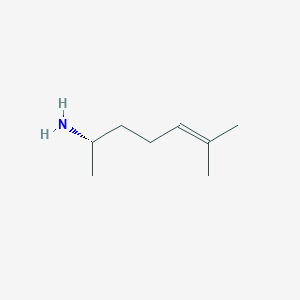

(2S)-6-Methyl-5-hepten-2-amine

Description

Contextual Significance of Chiral Amines in Organic Chemistry and Materials Science

Chiral amines are indispensable tools in the fields of organic chemistry and materials science. Their importance stems from their ability to form diastereomeric salts with racemic acids, a classical but still widely used method for resolving enantiomers. More significantly, they are fundamental building blocks in the asymmetric synthesis of a vast number of pharmaceuticals and agrochemicals. It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. researchgate.net

In organic synthesis, chiral amines and their derivatives serve as powerful catalysts and auxiliaries. They can activate substrates by forming transient chiral iminium ions or enamines, which then react with high stereoselectivity. Current time information in Bangalore, IN. This strategy is central to a variety of cornerstone reactions, including Aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. Current time information in Bangalore, IN. The development of organocatalysis, considered the third pillar of stereoselective catalysis alongside biocatalysis and transition metal catalysis, relies heavily on the design and application of novel chiral amine catalysts.

While their role in materials science is less established, chiral amines are finding applications in the creation of advanced materials with unique properties. They can be incorporated into polymers and metal-organic frameworks to induce chirality, influencing the material's optical, electronic, and recognition properties. Their ability to serve as chiral bases or ligands is also exploited in the synthesis of functional materials. oecd.orgchemicalbook.com

Current Research Landscape of Unsaturated Branched Amines

Unsaturated branched amines are a valuable subclass of organic compounds, frequently appearing as key structural units in biologically active molecules, including many pharmaceutical agents. nih.gov The synthesis of these molecules, particularly with control over the stereochemistry at multiple centers (e.g., at the amine-bearing carbon and along the branched chain), is an active and challenging area of contemporary research.

Modern synthetic strategies are moving away from lengthy, inefficient routes that generate significant waste. researchgate.net Instead, the focus is on developing more direct and sustainable methods. Transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H bond functionalization and hydroaminomethylation, have emerged as powerful tools for constructing these complex amines. chemsrc.comechemi.com These methods offer novel pathways to γ-branched amines and other structurally diverse products. nih.gov

Furthermore, biocatalysis is playing an increasingly important role. Engineered enzymes, particularly transaminases and ene-reductases, are being used in one-pot cascade reactions to convert simple starting materials like α,β-unsaturated ketones directly into chiral amines with multiple stereocenters. mmu.ac.uknih.gov These enzymatic methods operate under mild, environmentally friendly conditions and can achieve exceptionally high levels of stereoselectivity, making them attractive for industrial applications. researchgate.netnih.gov

Historical Development and Evolution of Heptenamine Synthesis and Application Research

The synthetic history of 6-methyl-5-hepten-2-amine is intrinsically linked to its ketone analog, 6-methyl-5-hepten-2-one (B42903), commonly known as sulcatone. Sulcatone is a significant compound in its own right, being a naturally occurring flavor and fragrance component found in lemongrass and other essential oils, and an important industrial intermediate. chemicalbook.comnih.govlookchem.com

Historically, the large-scale production of sulcatone has been a major focus, with several industrial methods being developed. These include the acetylene-acetone method, the isobutylene (B52900) method, and the isoprene (B109036) method. chemicalbook.comgoogle.comgoogle.com The isoprene route, for example, involves the reaction of isoprene with hydrogen chloride to form an intermediate, which is then condensed with acetone (B3395972) using a phase-transfer catalyst to yield sulcatone. google.com

The conversion of sulcatone to 6-methyl-5-hepten-2-amine is typically achieved through reductive amination. Early methods involved reacting the ketone with an amine source, such as methylamine, followed by reduction with reagents like zinc dust or activated aluminum. google.com A more direct modern approach would involve reacting sulcatone with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent. chemsrc.comacs.org

To produce the specific enantiomer, (2S)-6-Methyl-5-hepten-2-amine, an asymmetric synthesis would be required. This could be accomplished either by using a chiral auxiliary or, more efficiently, through asymmetric reductive amination. This modern approach employs a chiral catalyst, often based on metals like ruthenium or rhodium, or a biocatalyst like a transaminase, to directly convert the prochiral ketone (sulcatone) into the desired single enantiomer of the amine with high selectivity. acs.orgnih.govthieme-connect.com This evolution from classical, multi-step syntheses to highly efficient, stereoselective catalytic methods reflects the broader progress in the field of organic synthesis.

Data Tables

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-amine and its Precursor Data presented for the racemic mixture of the amine.

| Property | 6-Methyl-5-hepten-2-amine | 6-Methyl-5-hepten-2-one (Sulcatone) |

|---|---|---|

| CAS Number | 22462-79-9 chemsrc.com | 110-93-0 oecd.org |

| Molecular Formula | C₈H₁₇N chemsrc.com | C₈H₁₄O oecd.org |

| Molecular Weight | 127.23 g/mol echemi.com | 126.20 g/mol oecd.org |

| Boiling Point | 167.2 °C at 760 mmHg chemsrc.com | 172-174 °C at 1014 hPa oecd.org |

| Density | 0.804 g/cm³ chemsrc.com | 0.851 g/cm³ at 20 °C oecd.org |

| Appearance | - | Colorless to yellowish liquid oecd.org |

| LogP | 2.78 chemsrc.com | 2.4 oecd.org |

| Water Solubility | - | 3.02 g/L at 25 °C oecd.org |

Table 2: Selected Applications of Chiral Amines in Asymmetric Synthesis

| Application Area | Reaction Type | Role of Chiral Amine | Reference |

|---|---|---|---|

| Catalysis | Aldol Reaction | Forms chiral enamine/iminium intermediates | Current time information in Bangalore, IN. |

| Catalysis | Mannich Reaction | Acts as a chiral catalyst to control stereochemistry | Current time information in Bangalore, IN. |

| Catalysis | Michael Addition | Directs the stereoselective addition to α,β-unsaturated systems | Current time information in Bangalore, IN. |

| Stoichiometric | Resolution of Acids | Forms diastereomeric salts for separation | |

| Stoichiometric | Chiral Auxiliary | Temporarily incorporated to direct a stereoselective reaction |

| Building Block | Pharmaceutical Synthesis | Serves as a core chiral fragment of the final active molecule | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

911848-36-7 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(2S)-6-methylhept-5-en-2-amine |

InChI |

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m0/s1 |

InChI Key |

LINQVIAARQIDQJ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)N |

Canonical SMILES |

CC(CCC=C(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 6 Methyl 5 Hepten 2 Amine

Enantioselective Synthesis Strategies

The generation of the specific (2S)-enantiomer of 6-methyl-5-hepten-2-amine requires precise control of stereochemistry. Modern synthetic chemistry offers several powerful strategies to achieve this, including enzymatic resolutions, asymmetric catalysis, and combined chemoenzymatic approaches.

Highly Selective Enzymatic Kinetic Resolution of Primary Amines

Enzymatic kinetic resolution is a widely employed and effective method for obtaining enantiomerically pure amines. This strategy takes advantage of the high stereoselectivity of enzymes, which catalyze the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are particularly common for this purpose. tudelft.nl

In a typical kinetic resolution of a racemic mixture of 6-methyl-5-hepten-2-amine, a lipase (B570770) is used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated. A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.netnih.gov This is often achieved by using a metal catalyst, such as a ruthenium complex, to continuously convert the unwanted (R)-amine back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired (S)-amide. nih.gov

Key enzymes and conditions for the kinetic resolution of primary amines are summarized in the table below.

| Enzyme | Reaction Type | Acylating Agent | Solvent | Key Findings | Reference |

| Lipase B from Candida antarctica (CALB) | Acylation | Ethyl acetate | Hexane | Highly effective for resolving primary amines. | nih.gov |

| Lipase from Burkholderia cepacia | Acetylation | Vinyl acetate | 1,4-dioxane | Excellent enantioselectivity and conversion for hydroxylactams. | nih.gov |

| Amine transaminase (ATA) from Chromobacterium violaceum | Transamination | Pyruvate | HEPES buffer (with or without DMSO) | Protein engineering can expand substrate scope to bulky amines. | diva-portal.org |

Asymmetric Catalysis for Chiral Amine Construction

Asymmetric catalysis provides a direct route to enantiomerically enriched amines from prochiral starting materials, avoiding the need to resolve a racemic mixture. This approach relies on chiral catalysts, which can be either transition metal complexes or small organic molecules (organocatalysts), to control the stereochemical outcome of the reaction.

Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a variety of asymmetric transformations that can produce chiral amines. acs.org For instance, the asymmetric hydrogenation of imines or enamines, derived from 6-methyl-5-hepten-2-one (B42903), can furnish (2S)-6-methyl-5-hepten-2-amine with high enantioselectivity. tudelft.nl Catalysts based on iridium, rhodium, and ruthenium, combined with chiral phosphine (B1218219) ligands, have shown significant success in this area. acs.orgacs.org Another approach is the hydroamination of alkenes, which involves the direct addition of an N-H bond across a double bond. acs.org

Organocatalysis: In recent years, organocatalysis has emerged as a complementary strategy to metal-based catalysis. Chiral phosphoric acids, for example, can catalyze the asymmetric reduction of imines. Proline and its derivatives are effective organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be steps in a longer synthetic sequence towards chiral amines. uni-koeln.deresearchgate.net

The following table highlights selected asymmetric catalytic methods for amine synthesis.

| Catalyst Type | Reaction | Substrate | Key Features | Reference |

| Iridium complex with ferrocenyl diphosphine ligands | Asymmetric hydrogenation | Imines | High turnover numbers and enantioselectivities. | tudelft.nl |

| Copper(I) with chiral ligands (e.g., DTBM-Segphos) | Asymmetric hydroamination | Alkenes | Enables direct formation of C-N bonds. | acs.org |

| Chiral phosphoric acid | Reductive amination | Ketones/Imines | Metal-free, environmentally benign conditions. | uni-koeln.de |

| Polystyrene-immobilized proline derivative | Aldol reaction | Aldehydes and ketones | Recyclable catalyst suitable for continuous flow. | researchgate.net |

Chemoenzymatic Approaches to Accessing Enantiopure this compound

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity of enzymes and the broad applicability of chemical reactions. unina.it This strategy can provide highly efficient and enantiopure routes to complex molecules like this compound.

A common chemoenzymatic approach involves an initial enzymatic resolution to create a chiral intermediate, which is then elaborated through chemical transformations. For example, the lipase-catalyzed resolution of racemic 6-methyl-5-hepten-2-ol (B124558) can provide the (S)-alcohol with high enantiomeric excess. nih.gov This chiral alcohol can then be converted to the corresponding amine via standard chemical methods, such as a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an azide (B81097) and subsequent reduction.

Another powerful chemoenzymatic strategy is dynamic kinetic resolution, as mentioned earlier, which couples enzymatic resolution with chemical racemization. researchgate.netnih.gov For instance, a palladium catalyst can be used to racemize a primary amine in tandem with a lipase that selectively acylates the desired enantiomer. researchgate.net

Development of Efficient Chemical Synthetic Routes

The efficient synthesis of this compound on a larger scale necessitates the development of practical and cost-effective chemical routes. Research in this area focuses on convergent and linear pathways from readily available starting materials, as well as process optimization to improve yield, reduce waste, and enhance scalability.

Convergent and Linear Synthetic Pathways from Readily Available Precursors

The most common precursor for the synthesis of 6-methyl-5-hepten-2-amine is 6-methyl-5-hepten-2-one. chemicalbook.comlookchem.com This ketone is a commercially available compound and can be synthesized through various industrial methods, including those starting from isobutylene (B52900) and acetone (B3395972) or from acetylene (B1199291) and acetone. chemicalbook.com

Linear Synthesis: A straightforward linear approach involves the direct conversion of 6-methyl-5-hepten-2-one to the racemic amine, followed by resolution. A common method for this conversion is reductive amination.

The synthesis of the precursor 6-methyl-5-hepten-2-ol, also known as sulcatol, has been achieved from chiral starting materials like ethyl lactate, demonstrating a chiral pool approach. researchgate.net

Reaction Optimization and Process Intensification Studies

To improve the efficiency, safety, and environmental footprint of the synthesis of this compound, researchers are exploring reaction optimization and process intensification techniques. tudelft.nl

Continuous Flow Methodologies: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and higher throughput. acs.orgacs.org The asymmetric hydrogenation of an imine derived from 6-methyl-5-hepten-2-one could be adapted to a continuous flow process, potentially leading to higher efficiency and consistency. mdpi.comnih.gov For example, the hydrogenation of 6-methyl-5-hepten-2-one has been studied under flow conditions using nickel and palladium catalysts. mdpi.com Organocatalytic reactions, such as those using immobilized proline derivatives, are also well-suited for continuous flow reactors, allowing for easy catalyst recovery and reuse. researchgate.net

Solvent-Free Reactions: Eliminating or reducing the use of organic solvents is a key principle of green chemistry. While challenging, the development of solvent-free or highly concentrated reaction conditions is an active area of research. For certain enzymatic reactions or high-temperature chemical transformations, solvent-free conditions can be feasible, leading to reduced waste and simplified product isolation.

The table below summarizes key aspects of process optimization relevant to the synthesis of this compound.

| Optimization Strategy | Key Advantages | Example Application | Reference |

| Continuous Flow Synthesis | Improved safety, better control, higher throughput, easier scale-up. | Hydrogenation of 6-methyl-5-hepten-2-one; organocatalytic aldol reactions. | researchgate.netacs.orgmdpi.com |

| Catalyst Immobilization | Easy separation and recycling of the catalyst, reduced product contamination. | Polystyrene-immobilized proline catalyst for continuous flow aldol reactions. | researchgate.net |

| Telescoped Reactions | Combines multiple synthetic steps into a single process without isolating intermediates, saving time and resources. | A telescoped Grignard addition and acylation in a continuous flow system. | acs.org |

Green Chemistry Principles in this compound Production

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer solvents and reaction conditions.

A key aspect of green chemistry is the use of renewable feedstocks . The precursor to this compound, 6-methyl-5-hepten-2-one, can be synthesized from biomass. acs.orgsigmaaldrich.comsigmaaldrich.com For instance, it is a known oxidative degradation product of carotenoids like lycopene, which are abundant in tomatoes and other plant sources. This bio-based route offers a sustainable alternative to traditional petrochemical-based syntheses. tudelft.nlchemicalbook.comgoogle.com

The efficiency of a chemical reaction from a green perspective is often evaluated using metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) . researchgate.netrsc.orgwhiterose.ac.ukresearchgate.netacs.org Atom economy, a concept introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. rsc.org The E-Factor, developed by Roger Sheldon, quantifies the amount of waste generated per kilogram of product. researchgate.net An ideal process has a high atom economy and a low E-Factor.

For the synthesis of this compound, biocatalytic routes using transaminases generally exhibit higher atom economy and lower E-Factors compared to classical methods that may involve protecting groups and stoichiometric reagents. This is because enzymatic reactions are highly specific, reducing the formation of byproducts.

The choice of solvent is another critical factor in green chemistry. mdpi.comnih.govliv.ac.ukthieme-connect.com Traditional organic solvents are often volatile, flammable, and toxic. The development of greener solvent selection guides encourages the use of more environmentally benign alternatives. nih.govliv.ac.uk For amine synthesis, water is an ideal solvent for many biocatalytic reactions, including those employing transaminases. mdpi.comthieme-connect.com When organic solvents are necessary, the trend is towards using bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or employing solvent-free conditions where possible.

The following table provides a comparative overview of different synthetic approaches to this compound, highlighting key green chemistry metrics.

| Synthetic Method | Key Features | Potential Advantages | Potential Challenges | Green Chemistry Considerations |

| Asymmetric Synthesis via Chiral Auxiliaries | Formation of a diastereomeric intermediate with a chiral auxiliary, followed by stereoselective reaction and removal of the auxiliary. osi.lvthieme-connect.compsu.edud-nb.inforesearchgate.net | Well-established methodology with predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield and atom economy. | Lower atom economy due to the mass of the auxiliary not being incorporated into the final product. |

| Metal-Catalyzed Asymmetric Hydrogenation | Direct hydrogenation of the corresponding imine using a chiral metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium). acs.orgliv.ac.ukthieme-connect.comscispace.comresearchgate.net | High catalytic efficiency and atom economy. | The cost and toxicity of precious metal catalysts can be a concern. Finding the optimal catalyst and ligand combination for aliphatic imines can be challenging. acs.org | High atom economy. The main environmental concern is the potential for metal contamination in the product and waste streams. |

| Biocatalytic Methods (Transaminases) | Asymmetric amination of 6-methyl-5-hepten-2-one using an (S)-selective ω-transaminase. tudelft.nlmdpi.comnih.govdtu.dkmmu.ac.ukacs.orgtdx.catresearchgate.netnih.gov | High enantioselectivity (>99% e.e.), mild reaction conditions (aqueous medium, ambient temperature), and use of renewable enzymes. mdpi.comnih.gov | The reaction equilibrium can be unfavorable, often requiring strategies like product removal or the use of co-enzymes to drive the reaction to completion. nih.gov | Excellent atom economy, use of a renewable catalyst (enzyme), and typically performed in water, a green solvent. This is often the most sustainable approach. |

Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of (2S)-6-Methyl-5-hepten-2-amine would be expected to show distinct signals for the protons of the methyl groups, the methylene (B1212753) protons, the methine protons, and the amine protons. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the molecule. For instance, the protons on the carbon adjacent to the amine group (C2) would exhibit a characteristic chemical shift and would be split by the neighboring protons. The stereochemistry at the chiral center (C2) would influence the chemical shifts of the diastereotopic methylene protons at C3, potentially leading to complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For 6-methyl-5-hepten-2-ol (B124558), the ¹³C NMR spectrum shows eight distinct peaks, corresponding to each carbon atom. A similar number of signals would be expected for this compound. The chemical shift of the carbon atom bonded to the nitrogen (C2) would be a key indicator of the presence of the amine group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon skeleton. study.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~1.1-1.3 | ~20-25 |

| C2 (CH-NH₂) | ~2.8-3.2 | ~50-55 |

| C3 (CH₂) | ~1.4-1.6 | ~35-40 |

| C4 (CH₂) | ~2.0-2.2 | ~25-30 |

| C5 (=CH) | ~5.0-5.2 | ~120-125 |

| C6 (=C(CH₃)₂) | - | ~130-135 |

| C7, C8 ((CH₃)₂) | ~1.6-1.7 | ~17-26 |

| NH₂ | Variable (broad) | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

N-H stretching: A pair of medium to weak bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups.

N-H bending: A medium to strong band around 1590-1650 cm⁻¹ from the scissoring vibration of the primary amine.

C=C stretching: A weak to medium band around 1660-1680 cm⁻¹ corresponding to the alkene double bond.

C-N stretching: A band in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which is often weak in the IR spectrum of alkenes, typically gives a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the molecule would be more prominent in the Raman spectrum. For the related compound 6-methyl-5-hepten-2-one (B42903), a Raman spectrum has been documented, which can serve as a reference for the vibrational modes of the carbon backbone. chemicalbook.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300-3500 | - | Medium-Weak (IR) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong |

| C=C Stretch | ~1670 | ~1670 | Weak-Medium (IR), Strong (Raman) |

| N-H Bend | 1590-1650 | - | Medium-Strong (IR) |

| C-N Stretch | 1000-1250 | - | Medium (IR) |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule would be expected to undergo fragmentation through characteristic pathways for aliphatic amines and alkenes. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical from the isopropylidene group or the methyl group at C1.

Cleavage of the allylic bond: The bond at C4 is allylic and susceptible to cleavage.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, could also occur if the structural requirements are met.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₉H₁₉N⁺ | Molecular Ion |

| [M-15]⁺ | C₈H₁₆N⁺ | Loss of CH₃ |

| [M-43]⁺ | C₅H₁₀N⁺ | Loss of C₃H₇ (from the heptene (B3026448) chain) |

| 44 | CH₃CH=NH₂⁺ | Alpha-cleavage |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis (e.g., related (R)-Isometheptene)

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and for analyzing their three-dimensional structure in the solid state. While a crystal structure for this compound itself is not publicly available, a patent application describes the synthesis, purification, and structural characterization of both the (S)- and (R)-enantiomers of isometheptene, with X-ray crystallography data presented for the mucate salt of the (R)-isomer. google.comgoogle.com

This crystallographic data for the (R)-enantiomer provides invaluable information. The determination of the absolute configuration of (R)-isometheptene mucate allows for the unambiguous assignment of the (S)-configuration to its enantiomer. The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state, offering a detailed picture of its conformational preferences. This information is critical for understanding its interaction with biological targets and for computational modeling studies. The ability to obtain a crystal structure of a related enantiomer provides a solid foundation for understanding the solid-state properties of the (2S)-enantiomer.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with the chiral molecule, providing information about its absolute configuration and conformation in solution.

Circular Dichroism (CD) Spectroscopy: A CD spectrum shows the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For a chiral amine, the CD spectrum is often characterized by Cotton effects (positive or negative peaks) associated with the electronic transitions of the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. While specific CD data for this compound is not available, studies on other chiral amines have demonstrated that CD spectroscopy can be a powerful tool for assigning their absolute configuration. utexas.eduacs.orgrsc.org The interaction of the chiral amine with a chiral auxiliary or a chromophoric derivatizing agent can induce strong CD signals, facilitating the determination of enantiomeric purity and absolute stereochemistry. nsf.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral molecule is closely related to its CD spectrum through the Kronig-Kramers relations. An ORD spectrum can also be used to determine the absolute configuration of a chiral compound by analyzing the sign of the Cotton effect.

The chiroptical properties of this compound would be the mirror image of those of its (R)-enantiomer. Therefore, if the CD or ORD spectrum of (R)-6-Methyl-5-hepten-2-amine were measured, the spectrum of the (S)-enantiomer could be directly predicted.

Computational Chemistry and Theoretical Investigations of 2s 6 Methyl 5 Hepten 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool in computational chemistry to determine a molecule's geometric and electronic properties. For (2S)-6-Methyl-5-hepten-2-amine, DFT could provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. By solving the Kohn-Sham equations, DFT can calculate the electron density and from that, derive properties like molecular orbital energies, charge distributions, and dipole moments. mdpi.com

DFT calculations are highly effective in predicting various spectroscopic data. For this compound, DFT could be employed to compute its theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. acs.orgnih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. nih.gov For instance, the characteristic stretching and bending modes of the N-H bond in the amine group, the C=C double bond, and the C-H bonds in the alkyl chain could be precisely identified.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. acs.org These calculated shifts are valuable for interpreting experimental NMR spectra and can aid in the structural confirmation of the molecule.

Illustrative Table of Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| N-H Asymmetric Stretch | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | ~3360 | Medium | Weak |

| C-H (sp²) Stretch | ~3040 | Medium | Strong |

| C-H (sp³) Asymmetric Stretch | ~2960 | Strong | Medium |

| C-H (sp³) Symmetric Stretch | ~2870 | Strong | Medium |

| C=C Stretch | ~1670 | Medium-Weak | Strong |

| N-H Bend (Scissoring) | ~1600 | Strong | Weak |

Disclaimer: This table is for illustrative purposes only and does not represent actual calculated data for this compound. It demonstrates the type of information that a DFT calculation would yield.

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. Conformational analysis is the study of the different energy levels associated with these various spatial arrangements. libretexts.org DFT can be used to map the potential energy surface (PES) of the molecule by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformer. nih.gov This process helps in identifying the low-energy conformers, which are the most likely to be populated at a given temperature, as well as the transition states that separate them. nih.gov Understanding the conformational landscape is crucial as the geometry of the molecule can significantly influence its physical properties and biological activity.

DFT is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. rsc.orgresearchgate.net For this compound, DFT could be used to study various reactions, such as those involving the nucleophilic amine group or addition reactions at the carbon-carbon double bond. By mapping the reaction pathway, DFT can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. mdpi.com The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. frontiersin.org This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound. ulisboa.pt An MD simulation could model the molecule in a solvent, such as water, to study its solvation and how it interacts with surrounding molecules. ulisboa.pt This can reveal information about hydrogen bonding involving the amine group and other intermolecular forces. tandfonline.com Furthermore, MD simulations can be used to explore conformational changes over longer timescales than are typically accessible with static DFT calculations, providing a more complete picture of the molecule's flexibility and dynamics. ulisboa.pt

Quantum Chemical Studies on Chirality and Stereochemical Effects

The presence of a stereocenter at the C2 position makes this compound a chiral molecule. Quantum chemical methods can be used to investigate the influence of this chirality on the molecule's properties. researchgate.net For instance, calculations can predict the optical rotation and circular dichroism spectra, which are experimental techniques used to characterize chiral molecules. Furthermore, theoretical studies can explore how the stereochemistry of the molecule affects its interactions with other chiral molecules, which is a key aspect of its potential biological activity. escholarship.org The arrangement of atoms around the chiral center is fixed in the (S) configuration, and quantum chemical calculations can help to understand how this specific spatial arrangement dictates the molecule's interactions and reactivity. stereoelectronics.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, density, or in this case, thermochemical parameters. acs.org A QSPR model could be developed for a series of amines, including this compound, to predict their thermochemical properties. This involves calculating a set of molecular descriptors that encode structural information and then using statistical methods, like multiple linear regression, to build a mathematical model that relates these descriptors to the property of interest. nih.govresearchgate.net

Illustrative Table for a QSPR Model Predicting Heat of Formation

| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Number of Rotatable Bonds (Descriptor 3) | Predicted Heat of Formation (kJ/mol) |

| Amine 1 | ... | ... | ... | ... |

| Amine 2 | ... | ... | ... | ... |

| This compound | 127.24 | ... | ... | ... |

| Amine 4 | ... | ... | ... | ... |

Disclaimer: This table is for illustrative purposes only and does not represent actual calculated data. It shows the conceptual framework of a QSPR study.

Chemical Reactivity, Catalysis, and Mechanistic Studies

Hydrogenation and Reduction Mechanisms of Unsaturated Amine Moiety

The structure of (2S)-6-Methyl-5-hepten-2-amine features a carbon-carbon double bond, which is susceptible to hydrogenation. The catalytic hydrogenation of alkenes is a well-established exothermic process, typically proceeding in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction involves the addition of two hydrogen atoms across the double bond, converting the unsaturated amine into the corresponding saturated compound, (2S)-6-methylheptan-2-amine.

The most widely accepted mechanism for this transformation on solid metal surfaces is the Horiuti-Polanyi mechanism. This process involves the following key steps:

Adsorption: The unsaturated amine and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Dissociation of H₂: The bond in the hydrogen molecule is broken, and the individual hydrogen atoms bind to the catalyst surface.

Stepwise Addition: One hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This step is typically reversible.

Second Addition: A second hydrogen atom is added to the other carbon of the original double bond, resulting in the saturated product, which then desorbs from the catalyst surface. This final step is effectively irreversible.

The hydrogenation of the C=C bond in this compound is thermodynamically favored due to the conversion of a weaker π-bond and a H-H σ-bond into two stronger C-H σ-bonds, resulting in a net release of energy known as the heat of hydrogenation.

Beyond the alkene moiety, the primary amine itself can be formed through the reduction of other nitrogen-containing functional groups. For instance, homoallylic amines, a class to which this compound belongs, can be synthesized via the reductive cross-coupling of allylic alcohols with imines. Furthermore, the direct addition of an amine's N-H bond across an unsaturated C-C bond, known as hydroamination, provides another route, often catalyzed by early transition metals or lanthanides.

Oxidation Reactions and Radical Chemistry of this compound (analogous studies for related compounds)

The allylic position of the C-5 double bond in this compound makes it a site for potential oxidation reactions. While specific studies on this molecule are not prevalent, analogous research on other terminal olefins provides insight into its likely reactivity. Palladium(II) catalysis, for example, is a powerful tool for allylic C–H oxidation. Enantioselective versions of these reactions have been developed using chiral ligands, which can transform prochiral C–H bonds into functional groups while establishing a new stereocenter. Such reactions could potentially functionalize the C-4 or C-7 positions of the molecule.

Nitrogen-centered radicals (NCRs) are key intermediates in many C-N bond-forming reactions. The primary amine in this compound can be oxidized to an aminium radical cation (R-NH₂•⁺) via single-electron transfer. These highly reactive intermediates can undergo various transformations, including intramolecular cyclization if the radical attacks the double bond within the same molecule. For a molecule like this compound, this could potentially lead to the formation of cyclic amine structures. The generation of α-aminoalkyl radicals from amines under photoredox conditions allows for their addition to electron-deficient alkenes, a process that could be relevant in intermolecular reactions involving the amine.

The table below summarizes representative conditions for analogous allylic oxidation reactions.

| Reaction Type | Catalyst System | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Allylic C-H Oxidation | Pd(II) / Chiral Sulfoxide Ligand | Benzoquinone (BQ) | Forms chiral isochromans from terminal olefins with high enantioselectivity (≥90% ee). | |

| Catalytic Allylic Oxidation | Chiral Lewis Acid (e.g., Antimony-BINOL) | Electrophilic Chalcogen-based Oxidant | Enables enantioselective allylic oxidation of internal alkenes. | |

| Aerobic Oxidative Allylic Amination | N-heterocyclic carbene (NHC) / Chiral Tertiary Amine | Air (O₂) | Dual catalytic system for synthesizing enantioenriched imides from aldimines. |

Amine Functional Group Transformations and Derivatizations (e.g., amidation, imine formation)

The primary amine group of this compound is a versatile functional handle for various transformations, most notably amidation and imine formation.

Imine Formation: this compound reacts with aldehydes or ketones in a reversible, acid-catalyzed reaction to form an imine (also known as a Schiff base), a compound containing a C=N double bond. The reaction mechanism proceeds through a carbinolamine intermediate. The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. The optimal pH is typically around 4-5.

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde/ketone. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. |

| 3 | Protonation of the hydroxyl group by an acid catalyst. |

| 4 | Elimination of water to form a resonance-stabilized iminium ion. |

| 5 | Deprotonation of the nitrogen to yield the final imine product. |

Role of this compound as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

Chiral primary amines are powerful tools in asymmetric synthesis, acting as organocatalysts to induce stereoselectivity in a wide range of chemical reactions. This compound, possessing a stereogenic center at the C-2 position, is a candidate for such applications.

As an organocatalyst, it can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or a chiral iminium ion intermediate. These intermediates then react with other substrates, with the chiral backbone of the amine directing the stereochemical outcome of the reaction. Chiral primary amine catalysts have proven effective in numerous transformations, including:

Aldol (B89426) Reactions: Catalyzing the asymmetric addition of ketones to aldehydes.

Mannich Reactions: Facilitating the enantioselective addition of an enolizable carbonyl compound to an imine.

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The versatility of chiral primary amines stems from their ability to activate substrates through different catalytic cycles (enamine vs. iminium ion), often leading to complementary product stereochemistries compared to secondary amine catalysts. Furthermore, the amine can be part of a bifunctional catalyst, where another functional group on the catalyst molecule (e.g., a hydrogen-bond donor) works in concert with the amine to organize the transition state and enhance stereoselectivity.

In addition to organocatalysis, the amine can serve as a chiral ligand for a metal center in transition metal catalysis. The nitrogen atom can coordinate to a metal, and the chiral environment provided by the rest of the molecule can influence the stereoselectivity of reactions occurring at that metal center, such as in asymmetric hydrogenation or allylic alkylation.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are governed by the principles associated with its functional groups.

Imine Formation: The kinetics of imine formation are highly pH-dependent. The rate-determining step of the mechanism changes with pH. At neutral or high pH, the dehydration of the carbinolamine intermediate is rate-limiting. At low pH, the initial nucleophilic attack of the amine on the carbonyl becomes rate-limiting because most of the amine is protonated and non-nucleophilic. This leads to a characteristic bell-shaped rate vs. pH profile, with the maximum rate typically occurring around pH 4-5. Thermodynamically, the reaction is an equilibrium process. The formation of the imine can be driven to completion by removing the water that is formed, in accordance with Le Châtelier's principle.

Amidation: The direct amidation of a carboxylic acid with an amine is thermodynamically challenging due to the formation of a stable salt. The reaction is reversible, and like imine formation, is often driven forward by the removal of water. The reaction enthalpy can be near-zero or slightly endothermic, but the removal of a product shifts the equilibrium to favor amide formation. When using activated carboxylic acid derivatives like acid chlorides, the reaction is highly exothermic and essentially irreversible due to the formation of a very stable leaving group (chloride ion).

Advanced Analytical Methodologies for Research and Development

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. yakhak.orgheraldopenaccess.usnih.gov For primary amines like (2S)-6-Methyl-5-hepten-2-amine, achieving high-resolution separation of the (S) and (R) enantiomers is critical for determining the enantiomeric excess (ee) of a sample. rsc.org This is typically accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the separation of chiral amines include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) and cyclodextrins. nih.govhplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com The choice of mobile phase is also critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize resolution. hplc.eu For aliphatic amines, normal-phase conditions often provide excellent selectivity. yakhak.org

The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral HPLC method must provide baseline resolution of the enantiomers to ensure accurate quantification, especially when one enantiomer is present as a trace impurity.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity of 6-Methyl-5-hepten-2-amine

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25°C |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

Note: This data is illustrative and based on typical separation conditions for chiral primary amines.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like 6-Methyl-5-hepten-2-amine. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it becomes an essential tool for both the quantification of the main compound and the identification of volatile impurities. thermofisher.com

For the analysis of primary amines, which can exhibit poor peak shape due to interactions with active sites on the column, specialized columns such as those with an amine-deactivated surface (e.g., RTX-5 Amine) are often preferred. chromforum.org The GC method separates compounds based on their boiling points and interaction with the stationary phase. The subsequent MS analysis fragments the eluted compounds into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

Impurity profiling by GC-MS involves detecting and identifying any related substances, such as precursors from the synthesis (e.g., 6-Methyl-5-hepten-2-one), byproducts, or degradation products. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) can further aid in determining the elemental composition of unknown impurities, providing greater confidence in their identification. waters.com

Table 2: Representative GC-MS Data for Purity Analysis

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| This compound | 10.5 | 127 (M+), 112, 94, 69, 44 | Target Compound |

| 6-Methyl-5-hepten-2-one (B42903) | 9.8 | 126 (M+), 111, 83, 68, 43 | Potential Precursor Impurity |

| Unknown Impurity A | 11.2 | 141 (M+), 126, 98 | To be identified |

Note: Retention times and mass fragments are hypothetical and serve as examples for an impurity profile analysis.

Development of Robust and Sensitive Analytical Protocols for Quality Control in Research Synthesis

The development of analytical methods for quality control (QC) in the synthesis of this compound requires a systematic approach to ensure the protocol is robust, sensitive, and reliable. nih.gov Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate that the analytical procedure is suitable for its intended purpose.

A robust QC protocol should be able to withstand small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) without significant impact on the analytical results. Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Key validation parameters for an analytical protocol include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Robustness: The capacity of the method to remain unaffected by small variations in method parameters.

Table 3: Typical Validation Parameters for a QC Analytical Method

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | ≤ 2.0% |

| Precision (Intermediate, %RSD) | ≤ 2.0% |

| Limit of Quantitation (LOQ) | Sufficiently low to quantify impurities at required levels (e.g., 0.1%) |

| Specificity/Resolution | Baseline resolution > 1.5 between analyte and closest impurity |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical capabilities for complex mixtures. chromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation of HPLC with the sensitive and selective detection of MS. For non-volatile or thermally labile compounds, LC-MS is an essential tool. Aliphatic amines can be analyzed with high sensitivity using LC-MS, often employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.netwaters.com The technique is particularly valuable for detecting trace-level impurities in the main compound matrix and can provide molecular weight information for non-volatile byproducts that are not amenable to GC analysis.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that complements GC-MS. cannabisindustryjournal.com After separation by GC, the eluent passes through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. chromatographytoday.com This is particularly useful for distinguishing between structural isomers, which may produce very similar or identical mass spectra but have distinct IR spectra. labmanager.comojp.gov For example, GC-IR could differentiate between positional isomers of 6-Methyl-5-hepten-2-amine if they were present as impurities.

The combination of these advanced analytical methodologies ensures a comprehensive understanding of the chemical and enantiomeric purity of this compound, which is essential for its successful application in research and development.

Applications and Derivatization in Advanced Organic Synthesis

(2S)-6-Methyl-5-hepten-2-amine as a Chiral Building Block for Complex Molecules

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. sigmaaldrich.com this compound serves as a quintessential example of a chiral building block, where its intrinsic chirality is transferred to a new, more complex molecule during a synthetic sequence. The primary amine functionality acts as a versatile nucleophilic handle, allowing for a variety of chemical transformations.

The strategic value of this amine lies in its ability to introduce a specific stereocenter (the S-configuration at the C-2 position) into a target molecule. This is crucial in medicinal chemistry, where the biological activity of a drug often depends on the specific arrangement of atoms in three-dimensional space. The amine can be incorporated into larger structures via reactions such as amide bond formation, alkylation, or reductive amination, with the stereocenter remaining intact. The remote carbon-carbon double bond also offers a site for further chemical modification, such as oxidation, reduction, or metathesis reactions, allowing for the generation of diverse molecular scaffolds.

The use of such chiral synthons is a cornerstone of asymmetric synthesis, providing an efficient alternative to performing asymmetric reactions at a later stage, which can often be more challenging and less selective.

Synthesis of Enantiomerically Pure Derivatives and Analogues

Starting from the enantiomerically pure this compound, a wide array of derivatives and analogues can be synthesized while retaining the original stereochemical integrity. The nucleophilic nature of the primary amino group allows it to react with various electrophiles to form stable products. These derivatization reactions are crucial for modifying the compound's physical and chemical properties, or for preparing it for subsequent synthetic steps.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form chiral amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce chiral sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, or more selectively through reductive amination with aldehydes or ketones. masterorganicchemistry.com

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.

These transformations yield a new family of enantiomerically pure compounds where the (2S)-6-methyl-5-hepten-2-yl moiety serves as a chiral backbone.

Table 1: Examples of Enantiomerically Pure Derivatives from this compound

| Derivative Type | Reactant/Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Amide | Acetyl chloride | -NH-C(O)CH₃ | Intermediate, chiral auxiliary |

| Sulfonamide | p-Toluenesulfonyl chloride | -NH-SO₂-C₆H₄-CH₃ | Protecting group, synthetic intermediate |

| Secondary Amine | Benzaldehyde, followed by NaBH₄ | -NH-CH₂-C₆H₅ | Ligand synthesis, building block |

| Urea | Phenyl isocyanate | -NH-C(O)-NH-C₆H₅ | Organocatalyst component, H-bond donor |

Incorporation into Natural Product Synthesis (emphasizing synthetic strategy)

The synthesis of natural products often requires the strategic incorporation of pre-existing chiral centers to build molecular complexity efficiently. Chiral amines are frequently used for this purpose. A common synthetic strategy involves using a chiral amine like this compound as a "chiral fragment" that is introduced early in the synthesis.

For instance, a plausible synthetic strategy could involve coupling the amine with a carboxylic acid fragment of another complex molecule to form a key amide bond. This amide could then serve as a linchpin, connecting two major parts of the target natural product. Alternatively, the amine could be used to form a chiral imine, which then undergoes a diastereoselective addition reaction, controlled by the existing stereocenter of the amine. This approach establishes a new stereocenter with a predictable configuration relative to the one in the amine. While specific examples incorporating this compound into a completed natural product synthesis are not widely documented, the strategies employed with analogous chiral amines, such as (S)-2-amino-3-methylbutane, illustrate this principle effectively. sigmaaldrich.com

Design and Synthesis of Novel Amine-Based Ligands and Organocatalysts

Chiral primary amines are highly valuable precursors for the synthesis of ligands for asymmetric metal catalysis and for the development of metal-free organocatalysts. rsc.org

Chiral Ligands: this compound can be readily converted into multidentate chiral ligands. For example, condensation with salicylaldehyde (B1680747) or other ortho-hydroxyaryl aldehydes produces chiral Schiff base (salen-type) ligands. These ligands can coordinate with various transition metals (e.g., Ti, Cu, Ru) to form chiral catalysts capable of promoting enantioselective reactions such as epoxidations, cyclopropanations, or reductions. The steric and electronic properties of the ligand, dictated by the chiral amine backbone, are directly responsible for inducing asymmetry in the reaction products.

Organocatalysts: In the realm of organocatalysis, chiral primary amines are particularly powerful. alfachemic.com They can catalyze reactions through two primary activation modes:

Enamine Catalysis: Reaction with a ketone or aldehyde substrate forms a nucleophilic enamine intermediate. This enamine can then react with electrophiles in reactions like Michael additions or α-alkylations.

Iminium Ion Catalysis: Reaction with an α,β-unsaturated aldehyde or ketone forms an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by nucleophiles in reactions such as Diels-Alder or Friedel-Crafts alkylations.

By derivatizing this compound, for example by adding a hydrogen-bond-donating group like a thiourea or an acidic proton, bifunctional catalysts can be created. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. nih.govresearchgate.net

Exploration of Stereoselective Reactions with this compound as a Substrate or Reagent

Stereoselective reactions are those that favor the formation of one stereoisomer over another. When a chiral, enantiomerically pure compound like this compound is used as a substrate, it can influence the stereochemical outcome of reactions occurring at other parts of the molecule. This is known as substrate-controlled diastereoselectivity.

For example, epoxidation of the double bond in a derivative of this compound would likely lead to the preferential formation of one of the two possible diastereomeric epoxides. The chiral center at C-2 would direct the approach of the oxidizing agent to one face of the double bond over the other.

Furthermore, the amine can be used as a chiral reagent or auxiliary. In this role, the amine is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. A classic example is the use of a chiral amine to form a diastereomeric salt mixture with a racemic carboxylic acid, allowing for separation by crystallization—a process known as chiral resolution. wikipedia.org

Table 2: Stereoselective Reactions Involving Chiral Primary Amines

| Reaction Type | Role of Chiral Amine | Mechanism of Stereocontrol | Example Application |

|---|---|---|---|

| Asymmetric Michael Addition | Organocatalyst | Forms a chiral enamine intermediate that adds to an electrophile from a sterically preferred face. | Enantioselective C-C bond formation. |

| Diastereoselective Epoxidation | Substrate | The existing stereocenter directs the reagent to one face of the C=C double bond. | Synthesis of chiral epoxides. |

| Kinetic Resolution | Substrate | A chiral catalyst or enzyme reacts faster with one enantiomer of a racemic amine. | Separation of enantiomers. |

| Chiral Auxiliary | Reagent | Temporarily attached to a substrate to direct a diastereoselective transformation. | Asymmetric alkylation of carbonyls. |

Emerging Research Frontiers and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Design

Furthermore, ML algorithms are instrumental in optimizing reaction conditions. By analyzing multi-variable data sets (e.g., temperature, pressure, catalyst loading, solvent choice), these models can identify the optimal parameters to maximize the yield and enantioselectivity for the desired (2S) isomer. chemrxiv.orgacs.org This is particularly crucial for chiral amines where achieving high stereoselectivity is a primary challenge. Bayesian optimization algorithms, for instance, can efficiently explore a large reaction space to pinpoint optimal conditions with a minimal number of experiments. chemrxiv.orgresearchgate.net

| Feature | Traditional Approach | AI-Driven Approach |

|---|---|---|

| Route Design | Relies on expert knowledge, literature precedence, and chemical intuition. | Automated, data-driven suggestions from vast reaction databases; proposes novel pathways. chemcopilot.comengineering.org.cn |

| Optimization | One-factor-at-a-time (OFAT) experimentation; often time-consuming and resource-intensive. | Multi-objective, algorithm-guided optimization (e.g., Bayesian methods) to efficiently find optimal conditions. chemrxiv.org |

| Predictive Power | Limited to known reactions and analogs; unexpected outcomes are common. | Predicts reaction feasibility, yield, and potential byproducts before experimentation. preprints.org |

| Data Reliance | Heavily dependent on individual or group expertise. | Leverages millions of data points from global chemical literature and experimental datasets. engineering.org.cn |

| Innovation | Constrained by established rules and human bias. | Uncovers non-intuitive and innovative synthetic strategies. chemcopilot.com |

Microfluidic and Flow Chemistry Applications for Continuous Production and Reaction Screening

Microfluidics and flow chemistry are emerging as powerful tools for the synthesis of fine chemicals, including chiral amines. These technologies offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and precise control over reaction parameters. elveflow.com

For the production of (2S)-6-Methyl-5-hepten-2-amine, continuous flow reactors provide a highly controlled environment. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed at temperatures and pressures that might be unsafe in large batch reactors. elveflow.com This precise temperature control is critical for managing reaction kinetics and selectivity. The efficient mixing in flow systems can also accelerate reaction rates and improve yields. elveflow.com

A key application of this technology is in high-throughput reaction screening and optimization. nih.gov By setting up parallel flow reactors or using automated systems to vary stoichiometries, residence times, and temperatures, a vast number of reaction conditions can be evaluated rapidly. This accelerates the discovery of optimal synthesis protocols for this compound. Furthermore, the scalability of flow chemistry is a significant advantage; a process developed on a lab-scale microreactor can often be scaled up for industrial production by extending the operation time or by "scaling out" (using multiple reactors in parallel). researchgate.net

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description | Relevance to Chiral Amine Synthesis |

|---|---|---|

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. elveflow.com | Minimizes side reactions and decomposition, improving selectivity for the target amine. |

| Improved Mass Transfer | Efficient mixing of reactants and reagents. elveflow.com | Increases reaction rates and can lead to higher conversions in shorter times. |

| Process Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. elveflow.com | Enables the use of more reactive or unstable intermediates that might be prohibitive in batch. |

| Scalability | Production is increased by running the system for longer or using parallel reactors ("numbering-up"). researchgate.net | Provides a seamless transition from laboratory-scale optimization to pilot- or industrial-scale production. |

| Automation & Integration | Easily integrated with in-line purification and analytical techniques for real-time monitoring and control. elveflow.com | Facilitates rapid optimization and ensures consistent product quality during continuous production. |

Advanced In Situ Spectroscopic Monitoring of this compound Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques provide a real-time window into the reaction vessel, allowing chemists to track the concentrations of reactants, intermediates, and products without the need for sampling. mt.com

For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable. mt.comacs.org These methods can monitor the progress of key functional group transformations. For instance, in a reductive amination reaction, FTIR could track the disappearance of the ketone's carbonyl (C=O) stretch and the appearance of the C-N stretch and N-H bends of the amine product. spiedigitallibrary.org This real-time data allows for the precise determination of reaction endpoints, preventing the formation of byproducts from over-reaction and ensuring complete conversion.

In situ monitoring is essential for understanding reaction mechanisms and identifying transient or unstable intermediates that would be impossible to isolate and analyze via traditional offline methods. spectroscopyonline.com This detailed kinetic and mechanistic information is invaluable for rational process optimization, ensuring the efficient and selective formation of the target chiral amine.

Table 3: In Situ Spectroscopic Techniques for Monitoring Amine Synthesis

| Technique | Information Provided | Application in this compound Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., C=O, C=N, C-N, N-H). spiedigitallibrary.org | Monitoring the conversion of the ketone precursor to the imine intermediate and then to the final amine product. |

| Raman Spectroscopy | Complements FTIR, particularly for symmetric bonds and aqueous systems. acs.org | Can provide structural information and quantify species in complex reaction mixtures. |

| UV-Vis Spectroscopy | Monitors changes in chromophores. | Useful for tracking conjugated intermediates or catalysts involved in the reaction. |

| NMR Spectroscopy | Provides detailed structural information on all species in solution. | Elucidating reaction pathways and identifying unknown intermediates or byproducts. |

Sustainable Catalysis and Biocatalysis for Enhanced Selectivity and Efficiency

The push towards "green chemistry" has spurred significant innovation in catalysis, with a focus on developing sustainable and highly efficient methods for chemical transformations. rsc.org For the synthesis of a chiral molecule like this compound, achieving high enantioselectivity is paramount, and biocatalysis has emerged as a leading strategy.

Enzymes, particularly transaminases (TAs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org These enzymes operate under mild, aqueous conditions and can exhibit near-perfect stereoselectivity, directly producing the desired (S)-enantiomer. mdpi.com Modern protein engineering techniques, such as directed evolution, have been used to create libraries of transaminases with expanded substrate scopes and improved stability, making it possible to design an enzyme specifically tailored for the synthesis of this compound. acs.orgnih.gov The use of enzymes, which are derived from renewable resources, aligns with the principles of sustainable chemistry. mdpi.com

Table 4: Comparison of Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Metal Catalysts | High activity and selectivity. | Difficult to separate from product; often based on precious metals. |

| Heterogeneous Metal Catalysts | Easy separation and recyclability; potential use of earth-abundant metals. semanticscholar.org | Can have lower activity or selectivity compared to homogeneous counterparts. |

| Biocatalysts (e.g., Transaminases) | Exceptional enantioselectivity; operate under mild, green conditions (aqueous, ambient temp/pressure). rsc.orgmdpi.com | Limited substrate scope for wild-type enzymes; potential for substrate/product inhibition. nih.gov |

Multiscale Modeling and Simulation in Understanding Amine Reactivity

Computational chemistry provides powerful tools to investigate chemical reactions at a level of detail that is often inaccessible through experiments alone. ijrpr.com Multiscale modeling, in particular, bridges the gap between the quantum mechanical behavior of atoms and electrons and the macroscopic properties of a bulk reaction system. rsc.orgdigitellinc.com

For the synthesis of this compound, quantum mechanical (QM) methods like Density Functional Theory (DFT) can be used to elucidate the reaction mechanism. nih.govresearchgate.net These simulations can map out the entire energy landscape of the reaction, identifying transition states and intermediates, and explaining the origins of catalytic activity and selectivity. For example, modeling can reveal why a particular catalyst favors the formation of the (S)-enantiomer over the (R)-enantiomer.

Table 5: Scales of Modeling and Their Application to Amine Synthesis

| Modeling Scale | Methods | Insights Provided |

|---|---|---|

| Quantum Mechanical (QM) | Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, catalyst-substrate interactions, origin of stereoselectivity. nih.govresearchgate.net |

| Molecular / Atomistic | Molecular Dynamics (MD), Monte Carlo (MC) | Solvation effects, diffusion of reactants, conformational analysis of substrates and catalysts. |

| Mesoscale | Coarse-Grained (CG) Simulations | Behavior of larger systems, such as catalyst particle aggregation or enzyme immobilization. |

| Process / Continuum | Computational Fluid Dynamics (CFD) | Reactor design, heat and mass transport phenomena in flow reactors, process optimization. mdpi.com |

Q & A

Q. What are the established methods for synthesizing (2S)-6-Methyl-5-hepten-2-amine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S) configuration. For example, enzymatic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) can enforce stereoselectivity . Key steps include:

- Chiral Pool Synthesis : Starting from (S)-configured precursors.

- Asymmetric Hydrogenation : Using chiral ligands to reduce double bonds selectively.

- Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry. Report optical rotation values and compare with literature .

- Data Table :

| Method | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.